molecular formula C12H11BrN2O2 B10905010 methyl 1-(3-bromobenzyl)-1H-pyrazole-4-carboxylate

methyl 1-(3-bromobenzyl)-1H-pyrazole-4-carboxylate

Cat. No.: B10905010
M. Wt: 295.13 g/mol
InChI Key: YRXZQEBKCJULTK-UHFFFAOYSA-N
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Description

Methyl 1-(3-bromobenzyl)-1H-pyrazole-4-carboxylate is a chemical compound with the following structure:

CH3C(O)N(C6H4CH2Br)C(O)NHC3H2N\text{CH}_3\text{C(O)N}(\text{C}_6\text{H}_4\text{CH}_2\text{Br})\text{C(O)NH}\text{C}_3\text{H}_2\text{N} CH3​C(O)N(C6​H4​CH2​Br)C(O)NHC3​H2​N

It belongs to the class of pyrazole derivatives and contains a benzyl group attached to the pyrazole ring. The compound exhibits interesting properties due to its structural features.

Preparation Methods

Synthetic Routes:

The synthesis of methyl 1-(3-bromobenzyl)-1H-pyrazole-4-carboxylate involves several steps. One common approach is the bromination of benzylpyrazole followed by esterification. Here’s a simplified synthetic route:

Industrial Production:

Industrial-scale production methods may involve optimized conditions and catalysts to enhance yield and efficiency.

Chemical Reactions Analysis

Methyl 1-(3-bromobenzyl)-1H-pyrazole-4-carboxylate can undergo various reactions:

    Oxidation: It can be oxidized under appropriate conditions.

    Reduction: Reduction reactions are possible.

    Substitution: The benzylic position is susceptible to nucleophilic substitution reactions.

Common reagents include NBS, reducing agents, and nucleophiles. Major products depend on reaction conditions and substituents.

Scientific Research Applications

This compound finds applications in:

    Medicinal Chemistry: It may serve as a scaffold for drug development due to its unique structure.

    Biological Studies: Researchers explore its interactions with biological targets.

    Industry: It could be used in the synthesis of other compounds.

Mechanism of Action

The exact mechanism by which methyl 1-(3-bromobenzyl)-1H-pyrazole-4-carboxylate exerts its effects depends on its specific application. It may modulate enzymatic activity, receptor binding, or cellular pathways.

Comparison with Similar Compounds

While I don’t have specific data on similar compounds, researchers often compare its properties with related pyrazole derivatives to highlight its distinct features.

Properties

IUPAC Name

methyl 1-[(3-bromophenyl)methyl]pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O2/c1-17-12(16)10-6-14-15(8-10)7-9-3-2-4-11(13)5-9/h2-6,8H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRXZQEBKCJULTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(N=C1)CC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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